molecular formula C8H14O B14621527 2-(Methoxymethyl)-3-methylpenta-1,4-diene CAS No. 57217-21-7

2-(Methoxymethyl)-3-methylpenta-1,4-diene

Cat. No.: B14621527
CAS No.: 57217-21-7
M. Wt: 126.20 g/mol
InChI Key: IQLFBABNGVXYJL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-methylpenta-1,4-diene is an organic compound characterized by the presence of a methoxymethyl group and a diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-methylpenta-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpenta-1,4-diene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-methylpenta-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-(Methoxymethyl)-3-methylpenta-1,4-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-methylpenta-1,4-diene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxymethyl-1,4-benzenediamine: Similar in structure but with different functional groups and properties.

    2-Methoxyestradiol: Shares the methoxymethyl group but differs in overall structure and biological activity.

Uniqueness

2-(Methoxymethyl)-3-methylpenta-1,4-diene is unique due to its specific diene structure combined with the methoxymethyl group

Properties

CAS No.

57217-21-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylpenta-1,4-diene

InChI

InChI=1S/C8H14O/c1-5-7(2)8(3)6-9-4/h5,7H,1,3,6H2,2,4H3

InChI Key

IQLFBABNGVXYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=C)COC

Origin of Product

United States

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